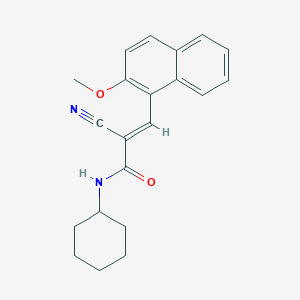

(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide” is not clearly documented in the available resources .Molecular Structure Analysis

The molecular structure of “(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, density, molecular formula, molecular weight of “(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide” are not explicitly provided in the available resources .Scientific Research Applications

Analytical Profiles and Biological Matrix Analysis

In a study focusing on psychoactive arylcyclohexylamines, compounds with structural similarities to "(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide" were characterized and analyzed. The research developed a method for qualitative and quantitative analysis in biological matrices using techniques like gas chromatography and mass spectrometry. This demonstrates the compound's relevance in analytical chemistry and toxicology, particularly in identifying and quantifying research chemicals in biological samples (De Paoli et al., 2013).

Catalysis and Chemical Synthesis

A study on the selective hydrogenation of phenol derivatives, which shares a structural component with "(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide," showcased the use of Pd nanoparticles on mesoporous graphitic carbon nitride. This catalyst achieved high selectivity and activity in aqueous media, emphasizing the compound's potential in catalytic processes and the synthesis of chemical intermediates like cyclohexanone (Wang et al., 2011).

Material Science and Polymer Chemistry

Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, which are structurally related to "(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide," highlighted the influence of molecular stacking on optical properties. This insight is valuable for designing materials with specific luminescence behaviors, applicable in sensors and optoelectronic devices (Song et al., 2015).

Corrosion Inhibition

Another study explored the synthesis and characterization of new acrylamide derivatives as corrosion inhibitors. Although not directly involving "(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide," the research on similar compounds showed significant inhibition effects on copper corrosion in nitric acid solutions. This indicates the potential application of such compounds in protecting metals from corrosion, which is crucial in industrial maintenance and preservation (Abu-Rayyan et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-2-cyano-N-cyclohexyl-3-(2-methoxynaphthalen-1-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-25-20-12-11-15-7-5-6-10-18(15)19(20)13-16(14-22)21(24)23-17-8-3-2-4-9-17/h5-7,10-13,17H,2-4,8-9H2,1H3,(H,23,24)/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJOCXKOHGBCRD-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)

![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)